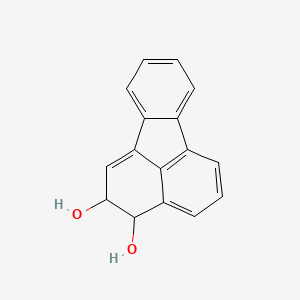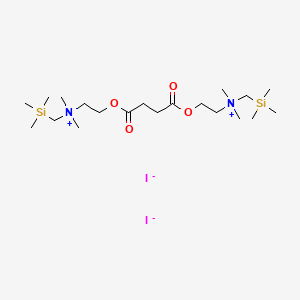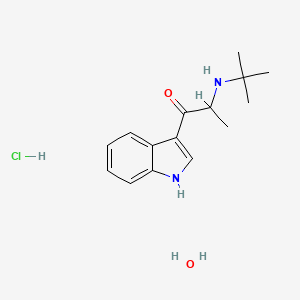
3-(tert-Butylamino)propionylindole hydrochloride hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(tert-Butylamino)propionylindole hydrochloride hydrate is a chemical compound with the molecular formula C14H19ClN2O. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by the presence of an indole moiety, which is a common structural motif in many biologically active compounds.
Méthodes De Préparation
The synthesis of 3-(tert-Butylamino)propionylindole hydrochloride hydrate typically involves chemical synthesis routes. One common method includes the reaction of indole derivatives with tert-butylamine under specific conditions to form the desired product. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol and may require catalysts to facilitate the reaction . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Analyse Des Réactions Chimiques
3-(tert-Butylamino)propionylindole hydrochloride hydrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace specific functional groups. Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts.
Applications De Recherche Scientifique
3-(tert-Butylamino)propionylindole hydrochloride hydrate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products and intermediates.
Mécanisme D'action
The mechanism of action of 3-(tert-Butylamino)propionylindole hydrochloride hydrate involves its interaction with specific molecular targets. It is known to bind to certain receptors or enzymes, modulating their activity. The pathways involved in its mechanism of action include signal transduction pathways that regulate various cellular processes .
Comparaison Avec Des Composés Similaires
3-(tert-Butylamino)propionylindole hydrochloride hydrate can be compared with similar compounds such as:
3-(tert-Butylamino)acetylindole hydrochloride hydrate: This compound has a similar structure but differs in the position of the functional groups.
(S)-(-)-3-tert-Butylamino-1,2-propanediol: This compound shares the tert-butylamino group but has a different overall structure. The uniqueness of this compound lies in its specific indole moiety and the position of the tert-butylamino group, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
78907-15-0 |
|---|---|
Formule moléculaire |
C15H23ClN2O2 |
Poids moléculaire |
298.81 g/mol |
Nom IUPAC |
2-(tert-butylamino)-1-(1H-indol-3-yl)propan-1-one;hydrate;hydrochloride |
InChI |
InChI=1S/C15H20N2O.ClH.H2O/c1-10(17-15(2,3)4)14(18)12-9-16-13-8-6-5-7-11(12)13;;/h5-10,16-17H,1-4H3;1H;1H2 |
Clé InChI |
TZPCCCCYPIGCBQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)C1=CNC2=CC=CC=C21)NC(C)(C)C.O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(-)-2-[2-(3,5-Dichloro-2-methoxyphenoxy)ethyl]-1-ethylpyrrolidine](/img/structure/B13788900.png)
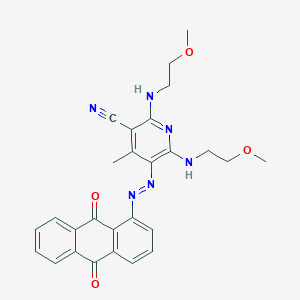
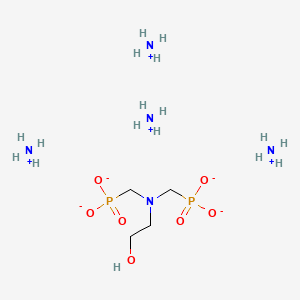
![8-(1-benzofuran-2-yl)-N-[[6-(trifluoromethyl)pyridin-3-yl]methyl]-1,6-naphthyridine-2-carboxamide](/img/structure/B13788913.png)
![(4S,5R,6R)-4-ethyl-2,2,5-trimethyl-6-[(E,2R)-pent-3-en-2-yl]-1,3-dioxane](/img/structure/B13788918.png)
![(2,5-Dioxopyrrolidin-1-yl) 4-[[18-[4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutoxy]-13,26-dioxo-5-heptacyclo[13.11.1.12,10.03,8.016,21.023,27.014,28]octacosa-1(27),2,4,6,8,10(28),11,14,16(21),17,19,22,24-tridecaenyl]oxy]butanoate](/img/structure/B13788925.png)
![[(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-oxochromene-3-carboxylate](/img/structure/B13788927.png)


